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Compound of Interest

Compound Name: Methyl 3-oxoheptanoate

Cat. No.: B126765

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
Methyl 3-oxoheptanoate (CAS No: 39815-78-6), a key intermediate in various organic
syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural information of Methyl 3-oxoheptanoate (CsH1403, Molar Mass: 158.19 g/mol )
has been elucidated using various spectroscopic techniques. The quantitative data are
summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity
of the hydrogen atoms in the molecule.
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Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment

3.72 Singlet 3H -OCHs (Methyl ester)
3.44 Singlet 2H -C(O)CH2C(0)-

2.53 Triplet 2H -C(O)CH2CHz2-
1.22-1.65 Multiplet 4H -CH2CH2CHs

0.90 Triplet 3H -CH2CHs

Solvent: CDClIs, Frequency: 200 MHz

13C NMR Data (Predicted)

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.
Please note that the following data is based on prediction and should be confirmed with
experimental results.

Chemical Shift (6) ppm Carbon Assignment
202.9 C=0 (Ketone)

167.5 C=0 (Ester)

52.3 -OCHs

49.0 -C(O)CH2C(0)-

42.9 -C(O)CH2CHa-

25.7 -CH2CH2CHs

22.2 -CH2CHs

13.8 -CHs

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~2960, ~2870 Strong C-H stretch (alkane)
~1745 Strong C=0 stretch (ester)
~1715 Strong C=0 stretch (ketone)
~1440 Medium C-H bend (alkane)
~1250-1000 Strong C-O stretch (ester)

Sample Preparation: Neat film

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, aiding in its identification.

Mass-to-Charge Ratio
(m/z)

Relative Intensity

Assignment

158 Low [M]* (Molecular lon)
127 Medium [M - OCHs]*

115 Medium [M - CsH7]*

85 High [C4aHs02]*

57 Very High (Base Peak) [CaHo]* or [C3HsO]*
41 High [CsHs]*

lonization Method: Electron lonization (EI)

Experimental Protocols
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Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy (*H and *3C)

Sample Preparation: A solution of Methyl 3-oxoheptanoate is prepared by dissolving
approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform
(CDCIs). A small amount of tetramethylsilane (TMS) can be added as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

Instrumentation: The NMR spectra are recorded on a spectrometer operating at a frequency
of 200 MHz or higher for protons.

Data Acquisition: For tH NMR, a sufficient number of scans are acquired to obtain a good
signal-to-noise ratio. For 3C NMR, a larger number of scans is typically required due to the
lower natural abundance of the 13C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain
the frequency-domain spectrum. Phase and baseline corrections are applied to the
spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat Methyl 3-oxoheptanoate is placed between two
polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the instrument's sample holder, and the sample spectrum is
acquired. The instrument software automatically subtracts the background spectrum from the
sample spectrum.

Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance
as a function of wavenumber (in cm~1). The characteristic absorption bands are identified
and assigned to their corresponding functional groups.
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Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of Methyl 3-oxoheptanoate is prepared in a volatile
organic solvent such as dichloromethane or hexane.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used
for the analysis.

Gas Chromatography: The sample is injected into the GC, where it is vaporized and carried
by an inert gas (e.g., helium) through a capillary column. The column separates the
components of the sample based on their boiling points and interactions with the stationary
phase.

Mass Spectrometry: As Methyl 3-oxoheptanoate elutes from the GC column, it enters the
ion source of the mass spectrometer. Here, it is bombarded with electrons (Electron
lonization - EIl), causing it to ionize and fragment. The resulting ions are then separated by
the mass analyzer based on their mass-to-charge ratio (m/z).

Data Analysis: The mass spectrum is a plot of the relative abundance of the ions versus their
m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation
pattern provides structural information.

Visualizations

The following diagrams illustrate the relationship between the spectroscopic techniques and

the structural information they provide, as well as a general workflow for spectroscopic

analysis.
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Caption: Experimental workflow for the spectroscopic analysis of Methyl 3-oxoheptanoate.
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Methyl 3-oxoheptanoate

Structure
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Caption: Correlation of spectroscopic techniques with the structural information of Methyl 3-
oxoheptanoate.

 To cite this document: BenchChem. [Spectroscopic Profile of Methyl 3-oxoheptanoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126765#spectroscopic-data-of-methyl-3-
oxoheptanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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